4-Chloro-2,5-difluorobenzenesulfonyl chloride

Beschreibung

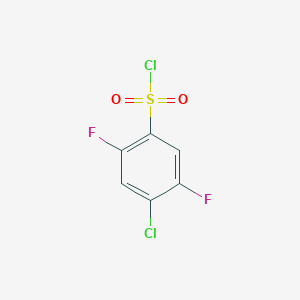

4-Chloro-2,5-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with chlorine at position 4, fluorine at positions 2 and 5, and a sulfonyl chloride (–SO₂Cl) functional group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty materials, where sulfonyl chlorides are employed to introduce sulfonamide or sulfonate functionalities .

Sulfonyl chlorides are generally reactive due to the electron-withdrawing nature of the –SO₂Cl group, which enhances electrophilicity and facilitates nucleophilic substitution reactions. The presence of fluorine and chlorine substituents further modulates electronic effects, solubility, and stability, making such compounds versatile building blocks .

Eigenschaften

IUPAC Name |

4-chloro-2,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONRQDJNXCXAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378524 | |

| Record name | 4-chloro-2,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286932-78-3 | |

| Record name | 4-Chloro-2,5-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286932-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-difluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-chloro-2,5-difluorobenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent moisture from affecting the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Coupling Reactions: The major products are biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

4-Chloro-2,5-difluorobenzenesulfonyl chloride serves as a versatile building block in organic synthesis. It is primarily used for the preparation of sulfonamide derivatives, which are essential intermediates in pharmaceuticals and agrochemicals. These derivatives have applications in developing various bioactive compounds.

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of enzyme inhibitors and receptor antagonists |

| Agrochemicals | Development of herbicides and pesticides |

| Specialty Chemicals | Production of dyes and polymers |

2. Medicinal Chemistry

In medicinal chemistry, this compound is utilized to synthesize bioactive molecules that exhibit potential therapeutic effects. Notably, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. For instance, research indicates that certain sulfonamide derivatives demonstrate inhibitory activity against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that a derivative synthesized from this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as an anticancer agent .

3. Antiviral Activity

Recent investigations have highlighted the antiviral properties of compounds related to this compound. Research has shown that aryl sulfonamide derivatives can inhibit the entry and replication of influenza viruses such as H1N1 and H3N2. These compounds act by interfering with viral mechanisms within host cells.

Case Study: Influenza Virus Inhibition

A study published in the Journal of Virology reported that an aryl sulfonamide derivative derived from this compound effectively inhibited viral replication in vitro, showcasing its potential application in antiviral drug development .

Biochemical Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. It modifies cellular functions by altering signaling pathways and gene expression through binding to proteins and nucleic acids.

Industry Applications

In industrial settings, this compound is employed for producing specialty chemicals and advanced materials. Its unique properties make it suitable for synthesizing high-performance polymers and dyes.

Safety Considerations

Due to its corrosive nature, handling this compound requires stringent safety precautions. It can cause severe skin burns and eye damage upon contact . Proper personal protective equipment (PPE) should be used when working with this compound.

Wirkmechanismus

The mechanism of action of 4-chloro-2,5-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .

Molecular Targets and Pathways: In biological systems, the derivatives of this compound can interact with specific enzymes and receptors, modulating their activity. For example, sulfonamide derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 4-chloro-2,5-difluorobenzenesulfonyl chloride with four analogs, highlighting substituent effects on molecular weight, physical state, and applications:

*Molecular weight calculated based on formula.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance reactivity of the sulfonyl chloride group by increasing electrophilicity. For example, this compound is expected to exhibit higher reactivity in nucleophilic substitutions compared to methyl-substituted analogs like 4-chloro-2,5-dimethylbenzenesulfonyl chloride . Solubility: Fluorine atoms improve lipid solubility, which is advantageous in pharmaceutical applications, as seen in 4-ethoxy-3,5-difluorobenzenesulfonyl chloride .

Physical State :

- Methyl and bromine substituents correlate with higher melting points (e.g., 48–50°C for 4-chloro-2,5-dimethylbenzenesulfonyl chloride vs. liquid state for ethoxy-substituted analogs) .

Biologische Aktivität

4-Chloro-2,5-difluorobenzenesulfonyl chloride is an important compound in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications in various research areas.

Chemical Structure and Reactivity

this compound is characterized by its sulfonyl chloride functional group, which imparts significant reactivity. This compound is known to participate in various chemical reactions, particularly in the formation of sulfonamide derivatives. It has been utilized as a building block for synthesizing bioactive molecules, including enzyme inhibitors and receptor antagonists .

Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with biomolecules such as proteins and nucleic acids. It can alter cellular functions by modifying signaling pathways, gene expression, and metabolic processes. The compound's reactivity is influenced by environmental factors like temperature and pH, which can affect its efficacy and stability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, aryl sulfonamide derivatives have shown potent antiviral activity against various influenza virus strains, including H1N1 and H3N2. These compounds inhibit viral entry and replication in infected cells, demonstrating their potential as therapeutic agents against viral infections .

Antibacterial Activity

The compound also exhibits antibacterial properties. Research indicates that sulfonamide-based compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. The mechanism involves the formation of covalent bonds with bacterial enzymes, leading to their inactivation .

Study 1: Antiviral Efficacy

In a study assessing the antiviral activity of aryl sulfonamides derived from this compound, researchers found that these compounds significantly reduced viral mRNA levels in human bronchial epithelial cells infected with influenza virus. The IC50 value was determined to be 16.79 nM, indicating strong antiviral efficacy .

Study 2: Antibacterial Resistance

Another investigation focused on the antibacterial resistance mechanisms associated with β-lactam antibiotics. The study highlighted the role of sulfonamide derivatives in overcoming resistance by inhibiting β-lactamase enzymes that render antibiotics ineffective. The findings suggest that combining these compounds with traditional antibiotics could enhance therapeutic outcomes against resistant bacterial strains .

Tables of Biological Activity

Q & A

Q. What are the recommended synthetic routes for preparing 4-chloro-2,5-difluorobenzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonation of the parent aromatic compound followed by chlorination. For example, sulfuryl chloride (SO₂Cl₂) is often used as a chlorinating agent under controlled temperatures (15–20°C) to avoid side reactions such as over-chlorination or decomposition . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.5 equivalents of SO₂Cl₂ for complete conversion), and maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm substitution patterns (e.g., distinct fluorine signals at δ -110 to -120 ppm for ortho/para positions) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₂Cl₂F₂O₂S at m/z 254.94) .

- Melting Point Analysis : Compare observed mp (e.g., 48–50°C for structurally similar sulfonyl chlorides) with literature values .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to its reactive sulfonyl chloride group:

- Use anhydrous gloves and eye protection in a fume hood.

- Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Quench residual reactivity post-synthesis (e.g., with ice-cold sodium bicarbonate).

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the sulfonyl chloride group toward nucleophilic attack. Kinetic studies (e.g., using Hammett plots) can quantify this effect by comparing reaction rates with analogs like 4-bromo-2,5-difluorobenzenesulfonyl chloride (CAS 207974-14-9) . Computational methods (DFT) may further elucidate transition states and charge distribution .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting points) across literature sources?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points while assessing thermal stability.

- Recrystallization Studies : Test purity by recrystallizing the compound in solvents like dichloromethane/hexane and re-measuring properties .

- Cross-Validation : Compare data with structurally related compounds (e.g., 4-chloro-2,6-dimethylbenzenesulfonyl chloride, mp 48–50°C) to identify systematic errors .

Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during long-term storage or aqueous-phase reactions?

- Methodological Answer :

- Stabilization Techniques : Use molecular sieves or anhydrous salts (e.g., MgSO₄) in storage vials .

- Reaction Solvent Optimization : Employ polar aprotic solvents (e.g., DMF or acetonitrile) with controlled water content (<50 ppm) .

- In Situ Generation : Prepare the sulfonyl chloride immediately before use via on-demand synthesis .

Experimental Design & Data Analysis

Design a protocol to study the compound’s stability under varying pH conditions.

- Methodological Answer :

Prepare buffered solutions (pH 2–12) using HCl/NaOH or phosphate/carbonate buffers.

Incubate the compound (1 mM) at 25°C and sample aliquots at timed intervals.

Analyze degradation via HPLC-MS to track hydrolysis products (e.g., sulfonic acid derivatives).

Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics models .

Q. How can cross-coupling reactions with this sulfonyl chloride be optimized for high-yield amide bond formation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.